molecular formula C16H15N3O5 B11535453 ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11535453
M. Wt: 329.31 g/mol
InChI Key: OWNUPBHMJRSEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyran derivatives are known for their diverse chemical properties and potential biological activities, making them attractive targets for drug discovery and other scientific research applications .

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in the presence of a catalyst such as Na2CaP2O7 or Ca-MCM. This reaction is usually carried out at room temperature, providing good yields of the desired product .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound has shown potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.

    Industry: It is used in the development of new materials with diverse applications

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to certain enzymes or receptors, thereby modulating their activity. Detailed studies using techniques such as density functional theory (DFT) and molecular docking have provided insights into its binding affinities and interactions .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

  • Ethyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylic acid o-tolylamide

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, a compound with the molecular formula C16H15N3O5, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving phenylmethylidenemalononitrile and ethyl acetoacetate in the presence of triethylbenzylammonium chloride in an aqueous medium. The resulting pyran ring adopts a boat conformation, with significant intermolecular hydrogen bonding contributing to its stability .

Crystallographic Data

The following table summarizes key crystallographic parameters:

ParameterValue
Molecular Weight329.31 g/mol
Dihedral Angle (Phenyl-Pyran)94.5°
N—HO Hydrogen Bond Length2.0 Å
N—HN Hydrogen Bond Length2.1 Å

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL
Candida albicans1732 µg/mL
Aspergillus flavus1464 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while also showing antifungal properties against Candida albicans.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-725Caspase activation
A54930Induction of oxidative stress

The IC50 values suggest that this compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, particularly the presence of the cyano and nitrophenyl groups, which enhance its reactivity and interaction with biological targets. The mechanism of action for its antimicrobial effects likely involves disruption of microbial cell membranes and interference with metabolic processes.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-3-23-16(20)13-9(2)24-15(18)12(8-17)14(13)10-5-4-6-11(7-10)19(21)22/h4-7,14H,3,18H2,1-2H3

InChI Key

OWNUPBHMJRSEAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.